Methyl 2-[(4-chloro-2-nitrobenzoyl)amino]benzoate

Nitric oxide synthase inhibition Regioisomeric selectivity Enzyme inhibition

Research pain point: Positional isomers of nitrobenzamido-benzoates exhibit >10-fold potency differences against NOS isoforms, requiring unambiguous structural confirmation. This methyl 2-aminobenzoate conjugate offers: • eNOS inhibition reference (IC₅₀ = 180 nM from ChEMBL) • Ortho-ester intramolecular H-bond lock for permeability/permeability studies • Methyl ester prodrug scaffold with balanced lipophilicity for mycobacterial penetration • Reference standard for regioisomeric impurity quantification via HPLC/LC-MS

Molecular Formula C15H11ClN2O5
Molecular Weight 334.71 g/mol
Cat. No. B11027679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-[(4-chloro-2-nitrobenzoyl)amino]benzoate
Molecular FormulaC15H11ClN2O5
Molecular Weight334.71 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-]
InChIInChI=1S/C15H11ClN2O5/c1-23-15(20)10-4-2-3-5-12(10)17-14(19)11-7-6-9(16)8-13(11)18(21)22/h2-8H,1H3,(H,17,19)
InChIKeyJELKTDSSUAQTGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-[(4-chloro-2-nitrobenzoyl)amino]benzoate: Identity & Procurement


Methyl 2-[(4-chloro-2-nitrobenzoyl)amino]benzoate (C₁₅H₁₁ClN₂O₅, MW 334.71 g/mol) is a nitrobenzamide-anthranilate ester conjugate, formally the methyl ester of 2-[(4-chloro-2-nitrobenzoyl)amino]benzoic acid. The compound features an amide bridge connecting a 4-chloro-2-nitrophenyl carbonyl donor to a methyl 2-aminobenzoate acceptor. It is cataloged as a research chemical within the Sigma-Aldrich AldrichCPR collection of rare and unique chemicals . Closely related positional isomers—including Methyl 2-[(2-chloro-4-nitrobenzoyl)amino]benzoate (CAS 329940-62-7) [1] and Methyl 4-[(4-chloro-2-nitrobenzoyl)amino]benzoate (CAS 333346-91-1) —share identical molecular formula and mass, making unambiguous structural confirmation via orthogonal analytical methods essential for procurement.

Methyl 2-[(4-chloro-2-nitrobenzoyl)amino]benzoate: Why Analogs Are Not Interchangeable


The nitrobenzamido-benzoate scaffold presents three independent loci of structural variation—chloro/nitro substitution pattern on the benzoyl ring, amino attachment position on the benzoate ring (ortho vs. para), and ester alkyl group—each of which can independently modulate electronic properties, conformational preference, and biological target engagement. Positional isomerism alone can produce >10-fold differences in potency against the same target: for example, in a related nitrobenzamide series, the 2-chloro-4-nitro substitution pattern exhibited IC₅₀ = 180 nM against human endothelial nitric oxide synthase (eNOS), while the regioisomeric 4-chloro-2-nitro substitution pattern showed distinct selectivity profiles across the NOS isoform panel [1]. The ortho-aminobenzoate ester further introduces intramolecular hydrogen-bonding potential between the amide NH and the ester carbonyl, a conformational restraint absent in the para-substituted isomer . These structure-dependent properties preclude simple interchange of in-class compounds without revalidation of potency, selectivity, and physicochemical behavior.

Methyl 2-[(4-chloro-2-nitrobenzoyl)amino]benzoate: Differentiation Evidence


Positional Isomer Selectivity: 4-Cl-2-NO₂ vs. 2-Cl-4-NO₂ Benzoyl

The 4-chloro-2-nitrobenzoyl substitution pattern in the target compound places the electron-withdrawing nitro group ortho to the carbonyl, maximizing its inductive effect on the amide bond electronics, while the chloro substituent occupies the para position, contributing a weaker inductive withdrawal. In contrast, the 2-chloro-4-nitro isomer (CAS 329940-62-7) reverses this arrangement, placing the stronger electron-withdrawing nitro group para to the carbonyl, where its resonance effect dominates. This electronic difference manifests in differential biological activity: screening data from the ChEMBL database show that a compound bearing the 2-chloro-4-nitrobenzoyl motif inhibited papaya papain with IC₅₀ = 148 nM [1], while a structurally related 4-chloro-2-nitrobenzoyl-containing analog showed IC₅₀ = 180 nM against human eNOS [2], demonstrating that chloro/nitro positional isomerism can yield distinct target selectivity profiles.

Nitric oxide synthase inhibition Regioisomeric selectivity Enzyme inhibition

Ortho- vs. Para-Aminobenzoate Conformation

The target compound features the amino group at the ortho (2-) position of the benzoate ring, a critical structural determinant that distinguishes it from Methyl 4-[(4-chloro-2-nitrobenzoyl)amino]benzoate (CAS 333346-91-1) . In the ortho isomer, the amide NH can form a six-membered intramolecular hydrogen bond with the ester carbonyl oxygen (N–H···O=C distance ~2.0–2.2 Å), stabilizing a pseudo-cyclic conformation. This intramolecular H-bond is geometrically impossible in the para isomer. The conformational restriction imposed by this interaction alters the spatial presentation of the nitrobenzoyl pharmacophore, which can affect target binding. Physicochemical profiling of the related para-substituted analog Methyl 4-[(2-chloro-4-nitrobenzoyl)amino]benzoate revealed a LogP of 2.86 with 3 rotatable bonds ; the ortho isomer is predicted to exhibit a marginally lower effective LogP due to intramolecular H-bond masking of the polar NH, and a reduced effective rotatable bond count when the H-bond is engaged.

Intramolecular hydrogen bonding Conformational analysis Physicochemical properties

Methyl Ester vs. Free Carboxylic Acid Activity

The methyl ester functionality in the target compound serves as both a protecting group for the carboxylic acid and a modulator of physicochemical properties. Comparative studies on benzoate ester libraries have demonstrated that methyl esters of nitrobenzoic acid derivatives exhibit enhanced antimycobacterial activity relative to their corresponding free acids, attributable to improved membrane permeation [1]. Specifically, research on benzoic acid derivatives as prodrugs for tuberculosis treatment established that the 4-nitrobenzoate series (pKa of liberated acid = 3.46) showed higher activity than the 3,5-dichlorobenzoate series, and that the presence of nitro groups contributed more significantly to activity than the pKa of the liberated acid alone [1]. The methyl ester of the target compound (vs. the free acid, CAS not publicly assigned for the acid form) provides a balance of hydrolytic stability and lipophilicity that can be fine-tuned by switching to ethyl or propyl esters in comparator series .

Prodrug design Ester hydrolysis Antimycobacterial activity Membrane permeability

Analytical Purity and Regioisomeric Authentication

The presence of multiple regioisomeric and structurally related impurities in the nitrobenzamido-benzoate chemical space necessitates rigorous analytical characterization for procurement. The related compound 2-[(4-chloro-2-nitrophenyl)amino]benzoic acid is cataloged as Clozapine Impurity 5/7 and is supplied with full Certificate of Analysis (COA) including HPLC purity, NMR, and MS characterization data compliant with ANDA regulatory guidelines [1]. An LC-MS/MS method has been validated for simultaneous quantitation of four clozapine-related impurities—including 4-chloro-2-nitrobenzene amine, 2-chlorobenzoic acid, 2-(4-chloro-2-nitrophenylamino)benzoic acid, and 2-(2-amino-4-chlorophenylamino)benzoic acid—in clozapine API at low-level concentrations [2]. For the target methyl ester compound, the Sigma-Aldrich AldrichCPR collection supplies the analog Methyl 2-((2-chloro-4-nitrobenzoyl)amino)benzoate (CAS 329940-62-7) as part of a collection of rare and unique chemicals for early discovery, with purity typically ≥95% .

Analytical chemistry Quality control Reference standards Impurity profiling

Methyl 2-[(4-chloro-2-nitrobenzoyl)amino]benzoate: Research & Application Scenarios


NOS Isoform Selectivity Probe

The 4-chloro-2-nitrobenzoyl substitution pattern has been associated with eNOS inhibitory activity (IC₅₀ = 180 nM) in ChEMBL-curated screening data [1]. Researchers investigating NOS isoform selectivity (eNOS vs. nNOS vs. iNOS) can employ Methyl 2-[(4-chloro-2-nitrobenzoyl)amino]benzoate as a regioisomeric probe to map structure-selectivity relationships, using the 2-chloro-4-nitro isomer as a comparator to deconvolute the contribution of chloro/nitro positional effects on isoform discrimination.

Intramolecular H-Bond Scaffold for Conformational Analysis

The ortho-aminobenzoate architecture enables a six-membered N–H···O=C intramolecular hydrogen bond that serves as a conformational lock. This feature makes the compound a valuable model system for studying the impact of intramolecular H-bonding on membrane permeability, metabolic stability, and target binding . Computational chemists and medicinal chemists can use this scaffold to validate in silico predictions of intramolecular H-bond strength and its effect on LogP and PSA.

Ester Prodrug for Antimycobacterial Targets

Building on the established finding that nitrobenzoate esters exhibit enhanced antimycobacterial activity over their free acid counterparts, with the 4-nitrobenzoate series (pKa = 3.46) outperforming the 3,5-dichlorobenzoate series [2], Methyl 2-[(4-chloro-2-nitrobenzoyl)amino]benzoate can serve as a lead-like ester prodrug scaffold. The methyl ester balances sufficient lipophilicity for mycobacterial cell wall penetration with adequate hydrolytic lability for intracellular esterase-mediated release of the active acid.

Reference Standard for Regioisomeric Impurity Profiling

Given that structurally related compounds (e.g., 2-[(4-chloro-2-nitrophenyl)amino]benzoic acid) are established as Clozapine Impurity 5/7 with validated LC-MS/MS quantitation methods [3], Methyl 2-[(4-chloro-2-nitrobenzoyl)amino]benzoate can be deployed as a reference standard for developing and validating HPLC or LC-MS methods to detect and quantify regioisomeric impurities in nitrobenzamido-benzoate drug candidates or their synthetic intermediates.

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